molecular formula C15H13F2NO3 B033241 Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 98349-25-8

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B033241
CAS RN: 98349-25-8
M. Wt: 293.26 g/mol
InChI Key: QYGNYHKBMNUIJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound typically involves multiple steps including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One method reported involves the synthesis from 3-methoxyl-2,4,5-trifluorobenzoic acid, achieving an overall yield of 48% (Liu Zhe, 2001).

Molecular Structure Analysis

The molecular structure of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been characterized through spectroscopic means, including X-ray measurements. These analyses confirm the presence of the cyclopropyl group and the difluoro-quinolone core essential for its chemical reactivity and application in further synthetic steps (M. El-Abadelah et al., 2006).

Chemical Reactions and Properties

This compound undergoes regioselective displacement reactions with amine nucleophiles. Depending on the substrate and solvent selected, nucleophilic displacement can occur regioselectively at the C-5 or C-7 position. This regioselectivity is advantageous for introducing nucleophiles preferentially into specific positions, enabling the synthesis of various substituted quinolones (K. Shibamori et al., 1990).

Physical Properties Analysis

The physical properties of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, such as solubility, melting point, and stability, are critical for its handling and application in synthetic chemistry. Specific data on these properties can be determined through experimental analysis, such as RP-HPLC, to ensure the compound's purity and concentration in preparations (Fu Yan-wen, 2008).

Chemical Properties Analysis

The chemical properties of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, such as reactivity with nucleophiles, stability under various conditions, and potential for further functionalization, are foundational for its utility in organic synthesis. The compound's ability to undergo cyclocondensation reactions and its reactivity with different reagents open avenues for the synthesis of diverse heterocyclic compounds with potential biological activity (Esra’a S. Abu-Sheaib et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various synthetic pathways, highlighting its significance in chemical research. The compound has been synthesized through processes involving acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, starting from 3-methoxyl-2,4,5-trifluorobenzoic acid, yielding an overall yield of 48% (Liu Zhe, 2001). This synthesis route showcases the compound's versatility and adaptability in organic synthesis.

Antibacterial Activity and Molecular Structure

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been explored for its potential in developing broad-spectrum antibacterial agents. Notably, it serves as a key intermediate in synthesizing potent antibacterial compounds effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The synthetic approach is noteworthy for its avoidance of chromatographic purification, facilitating large-scale synthesis. The molecular structures of the compound and its derivatives were confirmed through multinuclear NMR spectroscopy and X-ray crystallography, underscoring the compound's potential in medicinal chemistry (A. Hashimoto et al., 2007).

Halogen Bonding in Crystal Structures

The compound's derivatives, specifically those with iodine substitution, exhibit intriguing halogen bonding interactions. These interactions connect molecules into infinite chains within their crystal structures, demonstrating the compound's utility in studying supramolecular architectures and halogen bonding phenomena. The observed differences in the planarity of quinolone moieties in isomorphous structures provide insights into the subtleties of molecular interactions and crystal engineering (Jurica Bauer et al., 2009).

Furan Ring Formation

The compound's reactivity has been leveraged in one-step furan ring formation, producing derivatives with potential antibacterial properties. This regioselective cyclization, explained by the Hard and Soft Acids and Bases principle, highlights the compound's reactivity and the possibility of generating novel heterocyclic structures with biological relevance (M. Fujita et al., 1997).

Analytical Method Development

Analytical methodologies have been developed for the quantification of this compound in pharmaceutical preparations, employing reverse-phase high-performance liquid chromatography (RP-HPLC). This method's simplicity, speed, and accuracy are vital for quality control and pharmaceutical analysis, showcasing the compound's relevance in analytical chemistry (Fu Yan-wen, 2008).

Safety And Hazards

The compound should be stored at a temperature below 0°C . It is heat sensitive . Dust formation should be avoided and contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-12(17)11(16)5-9(13)14(10)19/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNYHKBMNUIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431269
Record name Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

293.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

98349-25-8
Record name Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Record name Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of ethyl 3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (Example 48a) (75 g, 249 mmol) in a mixture of Ethanol (100 mL)/Diethyl ether (200 mL) was added to cyclopropanamine (34.5 mL, 498 mmol). After 2 h of stirring at rt, LCMS showed complete disappearance of starting material. The reaction mixture was evaporated under reduced pressure, the oily residue was dissolved in N,N-Dimethylformamide (DMF) (250 mL) and potassium carbonate (103 g, 747 mmol) was then added. The reaction mixture was stirred at 100° C. for 2 h, and LCMS showed completion of reaction. Cold water was added to the mixture. The precipitates were collected by filtration and dried to afford ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (71 g, 242 mmol, 97% yield) as a pale yellow solid. LCMS: [M+H]+: 294.1.
Name
ethyl 3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 7.2 g (22 mmol) of ethyl 2-(2,4,5-trifluoro-5-methylbenzoyl)-3-cyclopropylaminoacrylate in 100 mL of dry t-butanol was treated portionwise with 2.8 g (25 mmol) of potassium t-butoxide, and the reaction mixture was stirred at 60° C. for 5 hours. The suspension was cooled to room temperature and concentrated. The residue was partitioned between dichloromethane and 1N hydrochloric acid; the organic phase was washed with water, dried over magnesium sulfate, and concentrated. The crude product was slurried in boiling ethanol, filtered, and air-dried to give 4.2 g of the title compound.
Name
ethyl 2-(2,4,5-trifluoro-5-methylbenzoyl)-3-cyclopropylaminoacrylate
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In accordance with the above reaction scheme, a solution of 2-chloro-4,5-difluorobenzoic acid (V) in acetonitrile containing a catalytic amount of dimethylformamide is reacted under an inert atmosphere with the dropwise addition of oxalyl chloride, giving 2-chloro-4,5-difluorobenzoic acid chloride (VI) which is dissolved in diethyl ether and slowly added to a cold solution of magnesium diethylmalonate, followed by the addition to ice water and acidification to pH 2.5, giving (2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester (VII). A solution of compound (VII) in p-dioxane and water is heated at reflux, then evaporated and distilled, giving 2-chloro-4,5-difluoro-β-oxobenzenepropanoic acid ethyl ester (VIII). A solution of compound (VIII) and triethyl orthoformate in acetic anhydride is heated at 150° C. for 2 hours, giving 2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (IX). Cyclopropylamine is added to a solution of compound (IX) in ethanol, giving 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (X). Compound (X) is reacted with sodium hydride in dry dimethylformamide under an inert atmosphere with heat, giving 1-cyclopropyl-6,7-difluoro- 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester (XI). Ester (XI) is then refluxed with acid, giving the desired 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (XII).
Name
Compound ( X )
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

272 g of toluene, 111 g of ethyl N,N-dimethylaminoacrylate and 85 g of triethylamine were initially charged, and 156 g of 2,4,5-trifluorobenzoyl chloride were added dropwise at from 50 to 55° C. over a period of 60 minutes. The mixture was subsequently stirred at 55° C. for 2 hours and then cooled to room temperature. 56 g of acetic acid were then added, and 48.6 g of cyclopropylamine were added dropwise at from 20 to 30° C. 250 ml of water were then added to the reaction mixture which was stirred for 15 minutes, and the organic phase was separated off. The organic phase was metered into a mixture of 65 g of potassium carbonate and 240 g of toluene, at 110° C. The water of reaction that was liberated was separated off via a water separator. After all the water had been separated off, the mixture was cooled to 30° C., and 500 ml of water were added. At a pressure of from 120 to 180 mbar, the toluene was distilled off. The mixture was subsequently cooled to 20° C. and the product was filtered off with suction. The isolated solid was washed three times with 100 ml of water each time and three times with 100 ml of isopropanol each time. Drying under reduced pressure at 50° C. gave 206 g of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylate. This corresponds to a yield of 88% of theory.
Quantity
272 g
Type
reactant
Reaction Step One
Name
ethyl N,N-dimethylaminoacrylate
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
solvent
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
48.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
56 g
Type
solvent
Reaction Step Five

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